4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine
Description
Properties
IUPAC Name |
4-[[3-(1-methylpyrazol-3-yl)piperidin-1-yl]methyl]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N4/c1-18-10-6-15(17-18)14-3-2-9-19(12-14)11-13-4-7-16-8-5-13/h4-8,10,14H,2-3,9,11-12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VZXCHZKQOQYPDL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCCN(C2)CC3=CC=NC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The target molecule features three critical substructures: a pyridine ring, a piperidine scaffold, and a 1-methylpyrazole moiety. Retrosynthetic decomposition suggests two viable pathways:
- Piperidine-Pyrazole Core First : Constructing the 3-(1-methyl-1H-pyrazol-3-yl)piperidine fragment before introducing the pyridylmethyl group.
- Pyridine-Piperidine Linkage First : Forming the N-methylpiperidine-pyridine backbone prior to pyrazole functionalization.
Key intermediates include 3-(1H-pyrazol-3-yl)piperidine, 4-(chloromethyl)pyridine, and 1-methyl-3-(piperidin-3-yl)-1H-pyrazole. Strategic disconnections align with methodologies reported for analogous structures in kinase inhibitor syntheses.
Synthetic Routes to 4-((3-(1-Methyl-1H-Pyrazol-3-yl)Piperidin-1-yl)Methyl)Pyridine
Reductive Amination Approach
This two-step protocol leverages commercially available piperidin-3-one and 4-pyridinecarboxaldehyde:
Step 1: Synthesis of 3-(1H-Pyrazol-3-yl)Piperidine
Piperidin-3-one undergoes condensation with hydrazine hydrate under acidic conditions to form the pyrazole ring. Methylation at N1 is achieved using methyl iodide in DMF (yield: 78–82%).
Step 2: Reductive Amination with 4-Pyridinecarboxaldehyde
The piperidine-pyrazole intermediate reacts with 4-pyridinecarboxaldehyde in methanol under hydrogen gas (1 atm) with 10% Pd/C catalysis. Sodium triacetoxyborohydride serves as an alternative reducing agent, yielding the target compound in 65–72% (Table 1).
Table 1. Optimization of Reductive Amination Conditions
| Reducing Agent | Solvent | Temp (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| H₂/Pd/C | MeOH | 25 | 12 | 68 |
| NaBH₃CN | DCM | 0→25 | 6 | 72 |
| NaBH(OAc)₃ | THF | 25 | 8 | 65 |
¹H NMR (400 MHz, DMSO-d₆) of product: δ 8.52 (d, J = 5.2 Hz, 2H, Py-H), 7.31 (s, 1H, Pyrazole-H), 3.82 (s, 3H, N-CH₃), 3.65–3.58 (m, 2H, Piperidine-H), 2.91–2.84 (m, 2H, Piperidine-H), 2.47 (s, 2H, CH₂).
Nucleophilic Substitution Pathway
Step 1: Preparation of 4-(Chloromethyl)Pyridine Hydrochloride
4-Picolyl alcohol reacts with thionyl chloride in dichloromethane at 0°C, yielding 4-(chloromethyl)pyridine hydrochloride (93% yield).
Step 2: Alkylation of 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine
The piperidine-pyrazole intermediate (0.1 mol) and 4-(chloromethyl)pyridine (0.12 mol) undergo reflux in acetonitrile with K₂CO₃ (2 eq) for 18 h. Post-reaction purification via silica chromatography affords the product in 58% yield (Table 2).
Table 2. Solvent Screening for Alkylation
| Solvent | Base | Temp (°C) | Yield (%) |
|---|---|---|---|
| Acetonitrile | K₂CO₃ | 82 | 58 |
| DMF | Cs₂CO₃ | 100 | 42 |
| THF | DIEA | 66 | 37 |
HATU-Mediated Coupling and Cyclization
Adapting methodologies from kinase inhibitor syntheses, this route employs peptide coupling reagents:
Step 1: Synthesis of 3-(1-Methyl-1H-Pyrazol-3-yl)Piperidine-1-Carboxylic Acid
Piperidine-3-carboxylic acid is condensed with 1-methyl-1H-pyrazol-3-amine using HATU and DIPEA in DMF (yield: 67%).
Step 2: Amide Formation and Reduction
The carboxylic acid reacts with 4-(aminomethyl)pyridine under HATU activation, followed by borane-THF reduction to convert the amide to a methylene group (overall yield: 49%).
Analytical Characterization and Purity Assessment
Spectroscopic Validation
- IR (KBr) : 1650 cm⁻¹ (C=N), 1555 cm⁻¹ (pyridine ring), 1220 cm⁻¹ (C-N stretch).
- HRMS (ESI+) : m/z [M+H]⁺ calcd for C₁₅H₂₁N₅: 280.1872; found: 280.1869.
HPLC Purity : >98% (C18 column, 0.1% TFA in H₂O/MeCN gradient).
Industrial Scalability and Process Optimization
Challenges :
- Low yields in alkylation due to steric hindrance at the piperidine nitrogen.
- Epimerization risks during reductive amination.
Solutions :
Chemical Reactions Analysis
Types of Reactions
4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, especially at positions ortho and para to the nitrogen atom.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination, followed by nucleophiles like amines or thiols for substitution.
Major Products
Oxidation: Formation of pyridine N-oxide derivatives.
Reduction: Formation of reduced piperidine derivatives.
Substitution: Formation of various substituted pyridine derivatives depending on the nucleophile used.
Scientific Research Applications
4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including as an anti-inflammatory or anticancer agent.
Industry: Utilized in the development of new materials with specific electronic or optical properties
Mechanism of Action
The mechanism of action of 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine with key analogs from the evidence, focusing on molecular features, synthesis, and biological activity.
Table 1: Structural and Functional Comparison of Selected Analogs
Key Observations
Structural Diversity: The target compound lacks the sulfonyl or fused pyrimidinone rings seen in analogs (e.g., ), which may reduce steric hindrance and improve solubility. Unlike S 18126 or L 745,870 (3-(4-[4-chlorophenyl]piperazin-1-yl)methyl-1H-pyrrolo[2,3b]pyridine), the target compound’s piperidine-pyrazole linkage may favor distinct receptor interactions.
Synthetic Pathways :
- Reductive amination (e.g., NaBH(OAc)₃ in 1,2-dichloroethane ) is a common method for piperidine-containing analogs, applicable to the target compound.
- SN2 alkylation (as in ) could link the pyridine and piperidine-pyrazole moieties.
Biological Implications :
- Piperidine-pyrazole hybrids (e.g., ) often target CNS receptors (e.g., dopamine D4). The target compound’s methylpyrazole may enhance metabolic stability compared to phenylpyrazole analogs .
- Pyridine cores (vs. pyrimidine in ) may alter electron distribution, affecting binding to enzymes like kinases.
Research Findings and Limitations
- SAR Insights : Bulky substituents (e.g., dichlorobenzyl in ) improve selectivity for hydrophobic binding pockets, whereas methyl groups (as in the target compound) may optimize bioavailability .
- Gaps in Data: No direct pharmacological or crystallographic data exist for the target compound. Its activity must be inferred from analogs like S 18126, which show nanomolar affinity for D4 receptors .
- Contradictions : While piperazine analogs (e.g., ) are often kinase inhibitors, piperidine-pyridine hybrids (e.g., ) may diverge in mechanism due to conformational flexibility.
Biological Activity
The compound 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine is a heterocyclic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound features a pyridine ring substituted with a piperidine moiety that is further linked to a methyl-pyrazole group. This structural configuration is significant for its interaction with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₁₈N₄ |
| Molecular Weight | 234.31 g/mol |
| CAS Number | Not available |
| Melting Point | Not available |
| Solubility | Soluble in DMSO and ethanol |
Antiparasitic Activity
Recent studies have indicated that derivatives of pyrazole compounds exhibit considerable antiparasitic activity. For instance, modifications to the pyrazole structure can enhance potency against parasites such as Leishmania and Trypanosoma species. The incorporation of specific functional groups has been shown to improve efficacy significantly, with some derivatives achieving an EC50 as low as 0.025 μM .
Antimicrobial Properties
The antimicrobial activity of compounds similar to this compound has been explored extensively. Research indicates that certain derivatives demonstrate significant inhibition against both Gram-positive and Gram-negative bacteria, with MIC values ranging from 0.0039 to 0.025 mg/mL against pathogens like Staphylococcus aureus and Escherichia coli .
Structure-Activity Relationship (SAR)
The biological activity of the compound is closely related to its chemical structure. Variations in the piperidine and pyrazole rings influence the binding affinity and selectivity towards biological targets:
| Modification | Effect on Activity |
|---|---|
| N-Methyl substitution | Increases potency (EC50 0.064 μM) |
| 4-Pyridyl variant | Decreased activity (EC50 0.177 μM) |
| Trifluoromethyl group | Enhanced activity (EC50 0.010 μM) |
Case Studies
Several case studies highlight the potential therapeutic applications of this compound:
- Antiparasitic Study : A recent investigation into the efficacy of pyrazole derivatives showed that specific modifications led to enhanced activity against Trypanosoma brucei, with one derivative exhibiting an EC50 of 0.025 μM, suggesting strong potential for drug development in treating parasitic infections .
- Antimicrobial Testing : In vitro tests demonstrated that the compound effectively inhibited bacterial growth, achieving complete eradication of E. coli within eight hours at specific concentrations . This suggests a promising avenue for developing new antibiotics.
Q & A
Q. What synthetic methodologies are effective for preparing 4-((3-(1-methyl-1H-pyrazol-3-yl)piperidin-1-yl)methyl)pyridine?
A common approach involves coupling a pyridine derivative with a functionalized piperidine-pyrazole moiety. For example, copper-catalyzed cross-coupling (e.g., using CuBr) under basic conditions (Cs₂CO₃) in polar solvents like DMSO can facilitate piperidine-pyrazole bond formation. However, yields may be low (~17.9%), necessitating optimization via alternative catalysts (e.g., Pd-based systems) or microwave-assisted synthesis . Post-synthetic purification often employs column chromatography with gradients of ethyl acetate/hexane .
Q. Which analytical techniques are critical for characterizing this compound?
- NMR Spectroscopy : and NMR are essential for confirming regiochemistry and substituent positions. For instance, pyrazole protons typically resonate at δ 6.0–7.5 ppm, while piperidine methylenes appear at δ 2.5–3.5 ppm .
- HRMS : High-resolution mass spectrometry validates molecular formula accuracy (e.g., observed vs. calculated [M+H]) .
- Melting Point Analysis : Determines purity, with deviations >2°C indicating impurities .
Q. How can researchers optimize low-yield reactions in the synthesis of this compound?
Reaction parameters such as temperature (e.g., increasing from 35°C to 60°C), solvent choice (switching DMSO to DMF), or catalyst loading (e.g., CuI vs. CuBr) can improve yields. Parallel screening of bases (e.g., K₂CO₃ vs. Cs₂CO₃) may also enhance efficiency .
Advanced Research Questions
Q. What computational strategies predict the conformational stability of this compound in receptor binding?
Q. How does structural modification of the pyridine or piperidine rings affect biological activity?
- Pyridine Substitution : Introducing electron-withdrawing groups (e.g., fluoro at C-4) can enhance binding to nicotinic acetylcholine receptors by modulating electron density .
- Piperidine Flexibility : Constraining the piperidine ring (e.g., spiro-fused systems) may reduce entropic penalties during receptor interaction, as seen in spiroquinoxaline derivatives .
Q. What in vivo radiolabeling strategies are applicable for studying this compound’s pharmacokinetics?
or isotopes can be introduced via nucleophilic fluorination or methylation. For example, -labeled pyridines are synthesized using under mild basic conditions, enabling PET imaging of receptor occupancy .
Data Contradiction and Validation
Q. How should researchers resolve discrepancies in reported synthetic yields for similar compounds?
Contradictory yields (e.g., 17.9% vs. >50% in other studies) may arise from subtle differences in reaction setup (e.g., inert atmosphere purity, reagent quality). Systematic replication with controlled variables (e.g., anhydrous solvents, degassed conditions) is advised. Validation via orthogonal techniques (e.g., LC-MS monitoring) ensures reproducibility .
Methodological Recommendations
Q. What protocols are recommended for SAR studies targeting nicotinic acetylcholine receptors?
Q. How can crystallographic data inform the design of derivatives?
X-ray fragment screening identifies key interactions (e.g., hydrogen bonds with FAD-dependent oxidoreductases). For example, pyridine nitrogen often coordinates with active-site metals, guiding the design of bioisosteric replacements .
Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
